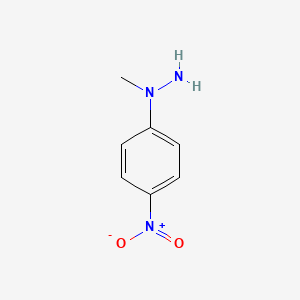

1-Methyl-1-(4-nitrophenyl)hydrazine

Description

Significance of Hydrazine (B178648) and Its Derivatives in Organic Synthesis and Chemical Research

Hydrazine (N₂H₄) and its organic derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. wikipedia.org They are highly valuable and versatile reagents and intermediates in both laboratory and industrial chemistry. wikipedia.orgfrontiersin.org Their utility stems from their bifunctional nature, possessing two nucleophilic nitrogen atoms, which allows them to be key building blocks in the synthesis of a wide array of heterocyclic compounds. wikipedia.org

One of the most classic and widely used applications of arylhydrazines is the Fischer indole (B1671886) synthesis , a reaction discovered in 1883 that produces the indole heterocyclic ring system from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgtcichemicals.combyjus.com This reaction remains a cornerstone for the synthesis of many natural products and pharmaceuticals, including the triptan class of antimigraine drugs. wikipedia.orgbyjus.com

Beyond indole synthesis, hydrazine derivatives are crucial in other transformations:

Heterocycle Formation: They react with 1,3-dicarbonyl compounds like 2,4-pentanedione to form pyrazoles, and with imides in the Einhorn-Brunner reaction to yield triazoles. wikipedia.org

Wolff-Kishner Reduction: This reaction uses a hydrazone intermediate, formed from a ketone and hydrazine, to reduce the carbonyl group completely to a methylene (B1212753) group. wikipedia.org

Analytical Reagents: Substituted hydrazines, most notably 2,4-dinitrophenylhydrazine (B122626) (DNPH), are extensively used as derivatizing agents. researchgate.netnih.gov They react with aldehydes and ketones to form brightly colored, crystalline hydrazones that can be easily detected and quantified, making them indispensable for environmental analysis, food chemistry, and quality control. researchgate.netnih.govchemimpex.com

Industrial Applications: Hydrazine derivatives serve as precursors to blowing agents for creating polymer foams, and hydrazine itself is used as a rocket propellant and an oxygen scavenger in industrial boilers. wikipedia.org

Overview of Arylhydrazine Chemistry: Structural Features and Electronic Influences

Arylhydrazines are a subclass of hydrazines where at least one of the nitrogen atoms is attached to an aromatic ring. The target compound, 1-methyl-1-(4-nitrophenyl)hydrazine, belongs to this class. The key structural features are the N-N bond, the aryl ring, and the substituents on both the nitrogen and the ring.

The electronic properties of the aryl ring have a profound influence on the reactivity of the hydrazine moiety. The substituent on the aromatic ring can either donate or withdraw electron density, which in turn modulates the nucleophilicity of the nitrogen atoms. In the case of This compound , the phenyl ring is substituted with a nitro group (-NO₂) at the para position. The nitro group is a very strong electron-withdrawing group due to both resonance and inductive effects.

This electron-withdrawing nature has several consequences:

Reduced Nucleophilicity: The electron density on the N1 nitrogen (the one attached to the ring) is significantly decreased. This makes the hydrazine less basic and a weaker nucleophile compared to phenylhydrazine (B124118) itself.

Polarization: Theoretical studies on related dinitrophenyl hydrazine derivatives show significant polarization effects between the electron-poor dinitrophenyl ring and the rest of the molecule. imist.ma This polarization impacts the compound's stability and reactivity. imist.ma

Acidity: The N-H proton of the parent compound, 4-nitrophenylhydrazine (B89600), is more acidic than that of phenylhydrazine, making it easier to deprotonate.

The table below summarizes the electronic effects of substituents on the reactivity of arylhydrazines in the context of the Fischer indole synthesis, a reaction highly dependent on these properties.

| Substituent on Phenyl Ring | Electronic Effect | Influence on Fischer Indole Synthesis |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density on N1 | Generally accelerates the reaction |

| No Substituent (-H) | Baseline | Standard reactivity |

| Electron-Withdrawing (e.g., -Cl, -NO₂) | Decreases electron density on N1 | Generally slows down or inhibits the reaction nih.gov |

Rationale for Comprehensive Investigation of this compound

The specific structure of this compound, a 1,1-disubstituted or "asymmetrical" hydrazine, provides a clear rationale for its investigation. The parent compound, 4-nitrophenylhydrazine, is a known analytical reagent used for the detection of aldehydes and ketones. nih.govchemimpex.comchemicalbook.com The rationale for studying the methylated derivative stems from understanding how the addition of a methyl group to the N1 nitrogen alters its chemical behavior.

A crucial point is that the methylation at the N1 position blocks the classical Fischer indole synthesis . This reaction requires a proton on the N1 nitrogen for the key tcichemicals.comtcichemicals.com-sigmatropic rearrangement to occur. wikipedia.orgnih.gov Since this compound lacks this proton, it cannot be used as a substrate in the traditional Fischer reaction.

Therefore, the investigation of this compound is driven by alternative synthetic possibilities and applications:

Alternative Reactivity: By blocking the most common reaction pathway for arylhydrazines, research can focus on other modes of reactivity, such as its use in forming different types of heterocyclic systems or its behavior in coupling reactions.

Derivatizing Agent: Similar to its unmethylated parent, it could serve as an analytical reagent for carbonyls. The methyl group would alter the properties (e.g., solubility, chromatographic behavior, or mass spectrometric fragmentation) of the resulting hydrazones, potentially offering advantages over existing reagents. nih.gov

Electronic and Materials Science: The combination of a highly polarized nitrophenyl group and the specific substitution pattern makes it a candidate for studies in materials science. Investigations into its electronic properties, such as those determined by computational methods like Density Functional Theory (DFT), can reveal potential for applications in organic electronics or as a precursor to stable free radicals. imist.maresearchgate.net

The synthesis of related structures, such as 1-methyl-4-(4-nitrophenyl)piperazine (B98782) from 1-methylpiperazine (B117243) and 1-fluoro-4-nitrobenzene, suggests that this compound could be synthesized via nucleophilic aromatic substitution, where 1,1-dimethylhydrazine (B165182) reacts with a suitable 4-nitrophenyl electrophile. prepchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1-(4-nitrophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9(8)6-2-4-7(5-3-6)10(11)12/h2-5H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWXQFOMMUKUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of 1 Methyl 1 4 Nitrophenyl Hydrazine

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of the specific functional groups present. Based on data from related nitro and hydrazine (B178648) compounds, the IR spectrum of 1-Methyl-1-(4-nitrophenyl)hydrazine is expected to exhibit several key absorption bands discoveryjournals.orgnist.govresearchgate.net.

The most prominent features would include the strong symmetric and asymmetric stretching vibrations of the nitro group (NO₂). The N-H stretch from the hydrazine moiety would appear as a sharp to moderately broad band in the high-frequency region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below this value.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3250 - 3350 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 2960 | Medium-Weak |

| Aromatic C=C | Stretch | 1590 - 1610 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1490 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1360 | Strong |

| C-N | Stretch | 1120 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through the analysis of fragmentation patterns, the structure of the compound. The molecular formula of this compound is C₇H₉N₃O₂, giving it a molecular weight of 167.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 167. The fragmentation of nitrophenylhydrazines is well-documented and follows predictable pathways cdnsciencepub.comresearchgate.net. The presence of the nitro group strongly influences the fragmentation.

Key fragmentation steps would likely include:

Loss of NO₂: A peak at m/z 121 ([M - 46]⁺) corresponding to the loss of a nitro radical.

Loss of NO: A peak at m/z 137 ([M - 30]⁺) from the loss of nitric oxide.

Loss of a methyl radical: A peak at m/z 152 ([M - 15]⁺) due to the cleavage of the N-CH₃ bond.

Cleavage of the N-N bond: This can lead to fragments such as the 4-nitrophenyl ion at m/z 122 or the methylamino radical.

Further fragmentation of these primary ions would lead to a complex pattern of smaller ions, such as the phenyl cation at m/z 77 after subsequent losses from the m/z 121 or 122 fragments. The analysis of these patterns provides strong evidence for the proposed molecular structure.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity |

| 167 | [C₇H₉N₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 152 | [C₇H₆N₂O₂]⁺˙ | [M - CH₃]⁺ |

| 137 | [C₇H₉N₂O]⁺˙ | [M - NO]⁺ |

| 121 | [C₇H₉N₂]⁺ | [M - NO₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ | [4-nitrophenyl]⁺ |

| 92 | [C₆H₄O]⁺˙ | [M - NO₂ - N₂H]⁺˙ |

| 77 | [C₆H₅]⁺ | [Phenyl]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Hydrogen Bonding Networks

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates the packing of molecules in the crystal lattice and maps intermolecular interactions, such as hydrogen bonding and π–π stacking.

A thorough search of the published literature and crystallographic databases did not yield a solved single-crystal structure for this compound. Therefore, a detailed discussion of its specific solid-state architecture is not possible at this time. Such an analysis would be contingent upon the successful growth of single crystals of sufficient quality for diffraction experiments. Analysis of related structures, such as derivatives of nitrophenylhydrazine, often shows extensive hydrogen bonding networks and potential π–π stacking interactions that dictate the supramolecular assembly iucr.orgiucr.orgscilit.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of this compound is dictated by the chromophoric systems within the molecule, primarily the 4-nitrophenyl group. The interaction between the hydrazine moiety and the aromatic ring, which is further influenced by the strongly electron-withdrawing nitro group, gives rise to characteristic electronic transitions that can be analyzed using Ultraviolet-Visible (UV-Vis) spectroscopy.

The principal chromophore in the molecule is the 4-nitrophenyl system. The UV-Vis spectrum of compounds containing this moiety is typically characterized by two main absorption bands in the ultraviolet and visible regions. These bands arise from π → π* and n → π* electronic transitions.

The more intense, higher-energy absorption band, typically observed in the shorter wavelength UV region, is assigned to a π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital associated with the conjugated system of the benzene (B151609) ring and the nitro group. The presence of the methylhydrazine group (-N(CH₃)NH₂) acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The lone pair of electrons on the nitrogen atom attached to the ring can participate in resonance with the aromatic system, effectively extending the conjugation and causing a bathochromic (red) shift of the π → π* transition compared to nitrobenzene (B124822) itself.

A second, less intense absorption band is often observed at longer wavelengths, sometimes extending into the visible region, which is responsible for the color of many nitrophenyl compounds. This band is attributed to an n → π* transition. This transition involves the excitation of a non-bonding electron, likely from one of the lone pairs on the oxygen atoms of the nitro group or the nitrogen atoms of the hydrazine group, to a π* antibonding orbital of the aromatic ring. These transitions are characteristically of lower intensity than π → π* transitions.

The solvent in which the spectrum is recorded can significantly influence the positions and intensities of these absorption bands. Polar solvents may lead to shifts in the absorption maxima (λmax) due to stabilization or destabilization of the ground and excited states. For instance, the n → π* transition often experiences a hypsochromic (blue) shift in polar solvents, as the lone pair electrons are stabilized by hydrogen bonding, increasing the energy required for excitation. Conversely, the π → π* transition may undergo a bathochromic shift in polar solvents.

| Electronic Transition | Probable λmax Range (nm) | **Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) ** | Assignment |

| π → π | 250 - 300 | High ( > 10,000) | Transition involving the conjugated aromatic system. |

| n → π | 350 - 400 | Low to Moderate (1,000 - 5,000) | Transition involving non-bonding electrons of the nitro and/or hydrazine groups. |

Computational and Theoretical Investigations of 1 Methyl 1 4 Nitrophenyl Hydrazine

Quantum Chemical Calculations: Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine the ground-state properties of compounds like 1-Methyl-1-(4-nitrophenyl)hydrazine with a high degree of accuracy. These calculations are crucial for understanding the molecule's stability, reactivity, and electronic behavior.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: The following are representative parameters that would be determined through DFT calculations. Actual values require specific computational runs.

| Parameter | Description | Expected Value Range |

|---|---|---|

| C-N (Aromatic-Nitro) | Bond length between the phenyl ring carbon and the nitro group nitrogen. | 1.45 - 1.49 Å |

| N-O (Nitro) | Bond length between the nitrogen and oxygen atoms of the nitro group. | 1.21 - 1.25 Å |

| C-N (Aromatic-Hydrazine) | Bond length between the phenyl ring carbon and the hydrazine (B178648) nitrogen. | 1.38 - 1.42 Å |

| N-N (Hydrazine) | Bond length between the two nitrogen atoms of the hydrazine group. | 1.43 - 1.47 Å |

| N-C (Hydrazine-Methyl) | Bond length between the hydrazine nitrogen and the methyl group carbon. | 1.45 - 1.49 Å |

| C-N-N (Angle) | Bond angle involving the phenyl carbon and the two hydrazine nitrogens. | 118° - 122° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. For this compound, the HOMO is expected to be localized on the hydrazine and phenyl moieties, while the electron-withdrawing nitro group would cause the LUMO to be concentrated over the nitrophenyl ring.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Properties Note: These properties are predicted based on the functional groups present. Specific energy values require DFT calculation.

| Property | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability of the molecule. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. In this compound, the oxygen atoms of the nitro group and the lone pair region of the terminal nitrogen atom are expected to be the most electron-rich sites (negative potential), while the hydrogen atoms of the methyl and amino groups are likely to be electron-deficient (positive potential).

Table 3: Molecular Electrostatic Potential (MEP) Analysis

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of Nitro Group | Highly Negative (Red) | Site for electrophilic attack |

| Phenyl Ring | Moderately Negative to Neutral | Can interact with electrophiles |

| Hydrazine Nitrogen Atoms | Negative (Red/Yellow) | Site for electrophilic attack and hydrogen bonding |

Table 4: Key Intramolecular Interactions from NBO Analysis Note: This table represents the types of interactions NBO analysis would identify.

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| LP(N) of Hydrazine | π*(C-C) of Phenyl Ring | n → π* | Indicates delocalization of lone pair electrons into the aromatic system. |

| π(C-C) of Phenyl Ring | π*(N-O) of Nitro Group | π → π* | Shows charge transfer from the ring to the electron-withdrawing nitro group. |

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods, particularly DFT, are extensively used to predict spectroscopic properties such as FT-IR, FT-Raman, and UV-Vis spectra. By calculating vibrational frequencies, it is possible to simulate the infrared and Raman spectra of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes to specific functional groups. Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, providing theoretical UV-Vis spectra that help understand the electronic behavior and chromophoric nature of the compound.

Table 5: Comparison of Predicted and Experimental Spectroscopic Data Note: This table illustrates how theoretical data is used for validation. Experimental data for this specific compound may vary.

| Spectroscopic Technique | Predicted Data (Computational) | Experimental Data | Correlation |

|---|---|---|---|

| FT-IR (N-H stretch) | Calculated vibrational frequency (cm⁻¹) | Observed absorption band (cm⁻¹) | High correlation confirms the presence of the N-H group. |

| FT-IR (NO₂ stretch) | Calculated vibrational frequency (cm⁻¹) | Observed absorption band (cm⁻¹) | Confirms the presence of the nitro group. |

Reactivity and Selectivity Prediction via Theoretical Descriptors

Global reactivity descriptors derived from DFT calculations, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), provide quantitative measures of a molecule's reactivity.

Chemical Hardness (η) : Calculated as (ELUMO - EHOMO)/2, it measures the resistance to charge transfer. A higher value indicates greater stability.

Chemical Potential (μ) : Calculated as (EHOMO + ELUMO)/2, it represents the escaping tendency of electrons.

Global Electrophilicity (ω) : Calculated as μ²/2η, it quantifies the ability of a molecule to accept electrons.

Table 6: Theoretical Reactivity Descriptors Note: The values of these descriptors are derived from the HOMO and LUMO energies.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures molecular stability and resistance to deformation. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

Reactivity and Mechanistic Studies of 1 Methyl 1 4 Nitrophenyl Hydrazine

Nucleophilic Reactions of the Hydrazine (B178648) Nitrogen Atoms

The reactivity of hydrazine and its derivatives is influenced by the "alpha effect," which is the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons. In the case of 1-methyl-1-(4-nitrophenyl)hydrazine, the two nitrogen atoms exhibit different nucleophilic characteristics. The methyl group attached to one nitrogen atom increases its electron-donating ability, thereby enhancing its nucleophilicity. Conversely, the 4-nitrophenyl group is strongly electron-withdrawing, which reduces the electron density on the adjacent nitrogen atom, making it less nucleophilic.

Kinetic studies on the reactions of various amines and hydrazines with electrophiles like benzhydrylium ions have been conducted to quantify their nucleophilicity. acs.org These studies utilize the linear free energy relationship log k₂ = sₙ(N + E), where 'N' represents the nucleophilicity parameter. While methyl groups generally increase the reactivity of the α-position in hydrazines, they decrease the reactivity of the β-position. acs.org Despite the differences in solvation between acetonitrile (B52724) and water, the relative reactivities of substituted amines and hydrazines remain similar in both solvents. acs.org Interestingly, hydrazine itself shows reactivity comparable to methylamine, suggesting that substituting a hydrogen in ammonia (B1221849) with a methyl group has a more significant impact on nucleophilicity than an amino group. acs.org

Electrophilic Aromatic Substitution on the Nitrophenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The reaction proceeds via a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The substituent already present on the benzene (B151609) ring significantly influences both the rate and the position of the incoming electrophile.

In this compound, the nitrophenyl moiety contains a strongly deactivating nitro group (-NO₂). This group is electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. chemguide.co.uk For instance, the nitration of nitrobenzene (B124822), which is structurally similar to the nitrophenyl part of the compound , results in the formation of m-dinitrobenzene. chemguide.co.uk The mechanism for such a reaction involves the generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids, which then acts as the electrophile. masterorganicchemistry.com

The hydrazine group (-NH-NHCH₃) attached to the ring, on the other hand, is an activating group and an ortho, para-director. However, the powerful deactivating effect of the nitro group at the para position dominates the reactivity of the aromatic ring, making further electrophilic substitution challenging and primarily directed to the positions meta to the nitro group.

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation Pathways

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. wikipedia.orgdiscoveryjournals.org This reaction is a type of nucleophilic addition-elimination. chemguide.co.uk The general mechanism involves the nucleophilic attack of the more nucleophilic nitrogen atom of the hydrazine (the one bearing the methyl group) on the electrophilic carbonyl carbon. numberanalytics.com This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the hydrazone. chemguide.co.uknumberanalytics.com

The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. numberanalytics.com The rate of hydrazone formation is influenced by several factors, including the electronic and steric properties of both the hydrazine and the carbonyl compound, as well as the reaction pH. nih.gov Electron-withdrawing groups on the aldehyde or ketone generally increase the reaction rate. nih.gov For instance, 4-nitrobenzaldehyde (B150856) reacts faster than 4-methoxybenzaldehyde. nih.gov

Solvent-free, or mechanochemical, methods have been developed for the synthesis of p-nitrophenyl hydrazones, offering an eco-friendly and efficient alternative to traditional solvent-based syntheses. discoveryjournals.org These methods often result in shorter reaction times and high yields of pure products. discoveryjournals.org

Cyclization Reactions Leading to Novel Heterocyclic Systems

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of various heterocyclic compounds. For example, the reaction of hydrazines with β-keto-esters or β-keto-acids in the Japp-Klingemann reaction can produce hydrazones that can be further cyclized. wikipedia.org

One significant application is the synthesis of pyrazole (B372694) derivatives. The reaction of methylhydrazine with nitrostyrenes can lead to the one-pot synthesis of N-methyl pyrazoles. organic-chemistry.orgacs.org This process involves a Michael addition followed by a retro-aza-Henry-type reaction. organic-chemistry.orgacs.org Similarly, the reaction of 1-hydrazino-4-arylphthalazines with various carbonyl compounds can lead to the formation of fused heterocyclic systems like 1,2,4-triazolo[3,4-a]phthalazines and 1,2,4-triazino[3,4-a]phthalazines. nih.gov

Furthermore, acyl hydrazines can react with nitroalkanes in the presence of elemental sulfur to produce 1,3,4-thiadiazoles. nih.gov This method is scalable and tolerates a wide range of functional groups. nih.gov The versatility of the hydrazine functional group allows for its incorporation into a variety of ring systems, leading to the creation of novel heterocyclic structures with potential applications in medicinal and materials chemistry. nih.govresearchgate.netrsc.org

Kinetic and Thermodynamic Aspects of Key Chemical Transformations

The kinetics of reactions involving hydrazines are a subject of extensive study. The rate of hydrazone formation, for instance, is highly dependent on pH. nih.gov Mechanistic studies have shown that protic solvents can play a crucial role in mediating proton transfer during reactions, such as the Michael addition of hydrazines to nitrostyrenes, through a six-membered transition state. organic-chemistry.org

The decomposition kinetics of hydrazine-based fuels, including monomethylhydrazine (MMH), have been investigated to understand their combustion properties. mdpi.com Experimental studies and kinetic modeling have been employed to determine reaction rate constants and elucidate decomposition mechanisms. researchgate.netdntb.gov.ua For example, the decomposition rate of hydrazine derivatives has been found to follow the order of UDMH > MMH > N₂H₄. mdpi.com The apparent activation energy for the catalytic decomposition of hydrazine nitrate (B79036) has been determined, providing insight into the energy barriers of the reaction. rsc.org

Thermodynamic considerations also play a role in these transformations. The formation of stable products, such as the aromatic ring in an electrophilic substitution or the nitrogen gas in the Wolff-Kishner reduction, provides a thermodynamic driving force for the reaction. libretexts.orglibretexts.org

Synthetic Applications and Derivatization of 1 Methyl 1 4 Nitrophenyl Hydrazine

Role as a Key Intermediate in the Synthesis of Substituted Heterocycles

The general reactivity of the hydrazine (B178648) moiety suggests its potential as a key building block for various nitrogen-containing heterocycles through cyclization reactions. However, specific, documented instances of 1-Methyl-1-(4-nitrophenyl)hydrazine being used for these syntheses are not found in the reviewed literature.

Pyrazole (B372694) Derivatives Synthesis

The synthesis of pyrazoles commonly involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. This well-established route, known as the Knorr pyrazole synthesis, allows for the formation of the pyrazole core. While arylhydrazines are frequently used in these reactions, specific studies detailing the reaction of this compound with 1,3-dicarbonyls or other suitable precursors to yield the corresponding N-methylated, nitrophenyl-substituted pyrazoles could not be identified in the available literature.

Triazole Derivatives Synthesis

Thiadiazole Derivatives Synthesis

The synthesis of 1,3,4-thiadiazoles often proceeds from thiosemicarbazide (B42300) derivatives, which can be prepared from a hydrazine and an isothiocyanate. These intermediates are then cyclized, for example, by reaction with acid chlorides, anhydrides, or carbon disulfide. While these general pathways are well-documented for various hydrazines, specific examples initiating from this compound to produce thiadiazole derivatives are not described in the surveyed scientific reports.

Pyrimidine and Related Fused Heterocyclic Systems

Pyrimidine synthesis often involves the condensation of a three-carbon component with a urea (B33335) or amidine derivative. An alternative approach involves the skeletal remodeling of other heterocyclic systems. For example, pyrimidines have been converted to pyrazoles via reaction with hydrazine, a transformation that involves ring-opening and re-cyclization. Nevertheless, research detailing the direct use of this compound as a building block for the synthesis of pyrimidines or related fused systems has not been found.

Utilization as a Ligand in Coordination Chemistry: Formation and Characterization of Metal Complexes

Hydrazine and its derivatives are known to act as ligands, coordinating with metal ions to form complex compounds. The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons that can be donated to a metal center. While the coordination chemistry of hydrazine itself has been explored, leading to materials with interesting properties, there is a lack of specific studies on the formation and characterization of metal complexes involving this compound as a ligand.

Development of Advanced Organic Materials through Derivatization

Substituted hydrazines, particularly phenylhydrazines, are precursors in the synthesis of various organic materials, including dyes and polymers. For example, 4-nitrophenylhydrazine (B89600) is a known intermediate for azo dyes. Hydrazones, formed from the reaction of hydrazines with aldehydes and ketones, are also a class of compounds with diverse applications. However, specific research focusing on the derivatization of this compound for the explicit purpose of developing advanced organic materials, such as specialized polymers or functional dyes, is not present in the currently accessible scientific literature.

Functional Group Interconversions on the Nitrophenyl and Hydrazine Moieties

The synthetic versatility of this compound is significantly enhanced by the reactivity of its two key functional groups: the nitro group on the aromatic ring and the hydrazine moiety. These sites allow for a range of chemical transformations, enabling the introduction of new functionalities and the synthesis of diverse derivatives. This section details the principal functional group interconversions that can be performed on this molecule.

Reduction of the Nitro Group

The aromatic nitro group is readily susceptible to reduction, providing a reliable pathway to the corresponding aniline (B41778) derivative, 1-methyl-1-(4-aminophenyl)hydrazine. This transformation is a cornerstone in the derivatization of this compound, as the resulting amino group can be further modified through various reactions, such as diazotization, acylation, and alkylation.

A variety of reducing agents can be employed for this conversion, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a widely used and often clean method for the reduction of nitroarenes. youtube.comlibretexts.org The reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. youtube.comlibretexts.orgorganic-chemistry.orgyoutube.com The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The process is typically efficient and proceeds under relatively mild conditions, offering high yields of the desired aniline. youtube.comyoutube.com

Chemical Reduction: A range of chemical reducing agents can also effect the transformation of the nitro group to an amine. One of the most common and effective methods involves the use of hydrazine hydrate (B1144303) in the presence of a catalyst like palladium on carbon (Pd/C) or iron(III) chloride (FeCl₃). researchgate.netresearchgate.net This method is particularly advantageous as it can be performed under milder conditions than some other chemical reductions and often provides excellent yields. researchgate.net Other metal-based reductions, such as with tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic media, are also viable options for this transformation. researchgate.net

The resulting 1-methyl-1-(4-aminophenyl)hydrazine is a valuable intermediate for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. researchgate.net

Reactions of the Hydrazine Moiety

The hydrazine functional group in this compound offers a second site for synthetic modification. The nitrogen atoms of the hydrazine are nucleophilic and can participate in reactions such as alkylation and acylation.

Alkylation: The introduction of additional alkyl groups onto the hydrazine moiety can be achieved through reaction with alkyl halides. organic-chemistry.orgnih.gov The regioselectivity of the alkylation can be influenced by the reaction conditions and the nature of the protecting groups, if any, on the hydrazine. organic-chemistry.orgpsu.edu For instance, in a related system, selective alkylation of a protected hydrazine was achieved by first forming a nitrogen dianion with a strong base like n-butyllithium, followed by the addition of an alkyl halide. organic-chemistry.org This allows for controlled introduction of a second alkyl group onto either of the hydrazine nitrogens.

Acylation: The hydrazine moiety can be readily acylated by reaction with acylating agents such as acid chlorides or acid anhydrides. This leads to the formation of the corresponding hydrazide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting acylhydrazines are stable compounds and can serve as precursors for the synthesis of various heterocyclic systems, such as pyrazoles and triazoles. enamine.net

The ability to perform functional group interconversions on both the nitrophenyl and hydrazine moieties of this compound provides a rich platform for the generation of a wide array of derivatives with tailored electronic and steric properties.

| Transformation | Reactant | Reagents and Conditions | Product | Reference(s) |

| Nitro Group Reduction | This compound | H₂, Pd/C, Ethanol | 1-Methyl-1-(4-aminophenyl)hydrazine | youtube.comorganic-chemistry.org |

| Nitro Group Reduction | This compound | Hydrazine hydrate, Pd/C | 1-Methyl-1-(4-aminophenyl)hydrazine | researchgate.net |

| Nitro Group Reduction | This compound | SnCl₂, HCl | 1-Methyl-1-(4-aminophenyl)hydrazine | researchgate.net |

| Hydrazine Alkylation | This compound | Alkyl halide, Base | N-Alkyl-1-methyl-1-(4-nitrophenyl)hydrazine | organic-chemistry.orgnih.gov |

| Hydrazine Acylation | This compound | Acid chloride/anhydride, Base | N-Acyl-1-methyl-1-(4-nitrophenyl)hydrazine | enamine.net |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For substituted phenylhydrazines, including 1-Methyl-1-(4-nitrophenyl)hydrazine, research is moving beyond traditional multi-step procedures that often involve harsh reagents and generate significant waste.

Future efforts are likely to focus on:

Solvent-Free and Mechanochemical Synthesis: Inspired by green chemistry principles, solvent-free or mechanochemical approaches are gaining traction. discoveryjournals.org These methods, which involve grinding solid reactants together, can lead to shorter reaction times, higher yields, and the elimination of solvent-related waste and purification steps. discoveryjournals.org Research into the mechanochemical synthesis of various p-nitrophenyl hydrazones has demonstrated the potential for high reproducibility and the formation of pure, unsolvated products. discoveryjournals.org

Catalyst-Free Reactions: The development of catalyst-free condensation reactions, for instance between p-nitrophenylhydrazine and aromatic aldehydes, showcases a simpler and more eco-friendly synthetic route. discoveryjournals.org

Improved Work-Up Procedures: Simplifying the isolation and purification of the final product is crucial for industrial-scale applications. This includes developing methods that minimize the use of additional reagents and solvents during work-up. discoveryjournals.orgorgsyn.org

Advanced Spectroscopic and Structural Probing Techniques

A deep understanding of a molecule's structure and properties is fundamental to its application. Advanced analytical techniques are providing unprecedented insights into the nature of chemical compounds.

Key areas of advancement include:

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-MS/MS are instrumental in the structural elucidation of hydrazine (B178648) derivatives. nih.govslu.se HRMS allows for the precise determination of molecular formulas and the detailed analysis of fragmentation patterns, which is crucial for identifying and characterizing complex molecules and their derivatives. nih.govslu.se

Multi-dimensional NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced 2D NMR techniques can provide more detailed information about the connectivity and spatial relationships of atoms within the molecule, aiding in unambiguous structure determination. discoveryjournals.org

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules in the solid state. mdpi.commdpi.com This information is vital for understanding intermolecular interactions and for the rational design of new materials with specific properties. mdpi.commdpi.com

Spectroscopic Techniques in Food and Environmental Analysis: The application of advanced spectroscopic methods, often coupled with chemometrics, is expanding for the detection and quantification of various compounds, including hydrazine derivatives, in complex matrices. mdpi.com

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how new molecules are designed and synthesized.

Emerging trends in this area involve:

Reaction Prediction and Retrosynthesis: AI-powered tools can predict the outcomes of chemical reactions with increasing accuracy, helping chemists to design more efficient synthetic pathways. chemcopilot.comyoutube.com These models can analyze vast datasets of known reactions to identify patterns and predict the most likely products for a given set of reactants and conditions. nd.eduengineering.org.cnnih.gov For a target molecule, AI can propose a sequence of reactions to synthesize it from simpler, commercially available starting materials (retrosynthesis). engineering.org.cnarxiv.org

Generative Models for Molecular Design: Machine learning models, particularly generative models, can design novel molecular structures with desired properties. mit.edu By learning from existing chemical data, these models can generate new compound ideas that may not have been conceived by human chemists.

Predictive Modeling of Properties: AI can be trained to predict various properties of molecules, such as their reactivity, solubility, and potential biological activity, based on their structure. mdpi.com This predictive capability can significantly accelerate the discovery and development of new functional molecules. acs.org

Expanding the Scope of Synthetic Applications in Complex Molecular Architectures

Substituted hydrazines are valuable building blocks in organic synthesis, particularly for the construction of heterocyclic compounds, which are prevalent in pharmaceuticals and other functional materials. nih.govopenmedicinalchemistryjournal.comekb.eg

Future research will likely explore:

Synthesis of Novel Heterocycles: The reactivity of the hydrazine moiety in this compound can be exploited to create a wide array of nitrogen-containing heterocyclic systems. nih.govmdpi.com This includes the development of new synthetic routes to pyrazoles, triazoles, and other important ring systems. ekb.eg

Development of Asymmetric Synthesis: For chiral applications, the development of stereoselective reactions using hydrazine derivatives is a key area of interest. This would enable the synthesis of enantiomerically pure compounds, which is often crucial for biological activity.

Application in Multi-component Reactions: One-pot, multi-component reactions offer a highly efficient way to build molecular complexity in a single step. The use of this compound as a component in such reactions could lead to the rapid synthesis of diverse and complex molecular libraries.

Investigation of Solid-State Properties and Crystal Engineering in Derivatives

The arrangement of molecules in the solid state dictates many of a material's bulk properties. Crystal engineering aims to control this arrangement to achieve desired functionalities.

For derivatives of this compound, this could involve:

Hydrogen Bonding and Intermolecular Interactions: A systematic study of the hydrogen bonding networks and other intermolecular interactions, such as π-π stacking, in the crystals of its derivatives. mdpi.comresearchgate.net Understanding these interactions is key to predicting and controlling crystal packing.

Polymorphism and Co-crystallization: Investigating the existence of different crystalline forms (polymorphs) of its derivatives, as different polymorphs can have different physical properties. Co-crystallization with other molecules can also be used to create new solid forms with tailored properties.

Design of Functional Materials: By understanding and controlling the solid-state structure, it may be possible to design materials with specific optical, electronic, or mechanical properties. For example, the nitro group in the parent compound suggests potential for non-linear optical applications or use in energetic materials, though the latter would require careful investigation. researchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-methyl-1-(4-nitrophenyl)hydrazine?

Answer:

The synthesis typically involves condensation reactions between methylhydrazine derivatives and 4-nitrobenzaldehyde or its equivalents. For example, analogous hydrazine derivatives are synthesized via refluxing hydrazine precursors with acetylacetone or other carbonyl-containing compounds in ethanol under acidic catalysis. This method ensures regioselective formation of the hydrazine backbone while preserving the nitro group’s integrity . Key steps include purification via crystallization and characterization using nuclear magnetic resonance (NMR) spectroscopy to confirm the structure .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: and NMR are essential for verifying the hydrazine structure and nitro group positioning. For example, -NMR peaks for aromatic protons in the 4-nitrophenyl moiety appear in the δ 7.5–8.5 ppm range .

- X-ray Crystallography: SHELX software is widely used to resolve crystal structures, enabling precise determination of bond angles and intermolecular interactions (e.g., hydrogen bonding involving the hydrazine N–H group) .

Advanced: How does the 4-nitrophenyl substituent influence the compound’s reactivity and applications in analytical chemistry?

Answer:

The electron-withdrawing nitro group enhances the compound’s UV absorption, making it a sensitive derivatization reagent for aldehydes in HPLC. For example, 1-methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) forms hydrazones with aldehydes, detectable at 360 nm. The nitro group’s electron-deficient nature also stabilizes the hydrazone adducts, improving chromatographic separation efficiency. Notably, MDNPH-derived hydrazones exhibit distinct elution orders compared to non-methylated analogs, requiring dual-wavelength detection for unambiguous identification .

Advanced: What mechanistic challenges arise in the synthesis of nitro-substituted hydrazines, and how can they be addressed?

Answer:

- Competitive Side Reactions: The nitro group can promote undesired oxidation or nitration side reactions. For instance, bromination of hydrazine precursors requires controlled conditions to avoid over-halogenation .

- Acid Catalysis Optimization: Acidic conditions (e.g., HCl) are critical for condensation but must be carefully titrated to prevent nitro group reduction. Kinetic studies using in situ IR or UV-Vis monitoring can help optimize reaction parameters .

Advanced: How can researchers resolve contradictions in reported biological activity data for nitroaryl hydrazines?

Answer:

- Structure-Activity Relationship (SAR) Studies: Compare bioactivity across analogs with systematic substituent variations. For example, replacing the 4-nitrophenyl group with a 3-nitrophenyl or methylphenyl moiety alters antimicrobial and antitumor activities significantly .

- Standardized Assay Conditions: Discrepancies in enzyme inhibition data may arise from variations in assay pH or solvent systems. Re-evaluating activities under controlled conditions (e.g., fixed DMSO concentrations) improves reproducibility .

Advanced: What computational tools are recommended for studying the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophiles or nucleophiles. The nitro group lowers LUMO energy, enhancing electron-accepting capacity.

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to rationalize experimental inhibition data. Studies on similar hydrazines show strong binding to α-amylase active sites via nitro group-mediated hydrogen bonding .

Advanced: How does the crystal packing of this compound derivatives affect their physicochemical properties?

Answer:

X-ray studies reveal that intermolecular hydrogen bonds between hydrazine N–H and nitro O atoms stabilize the crystal lattice, increasing melting points and reducing solubility in non-polar solvents. For example, dihydrate forms of analogous compounds exhibit triclinic crystal systems (space group ) with unit cell parameters , influencing their dissolution kinetics .

Advanced: What are the limitations of using this compound in hypoxic cancer cell studies?

Answer:

While nitro groups are bioreductive triggers under hypoxia, the methyl substituent may sterically hinder activation. Comparative studies with 1,2-bis(sulfonyl)hydrazines (e.g., KS119) show that bulkier groups reduce prodrug efficiency in hypoxic tumor models. Radiolabeled analogs (e.g., -tagged derivatives) can track metabolic activation pathways to validate targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.